Dextrose monohydrate

説明

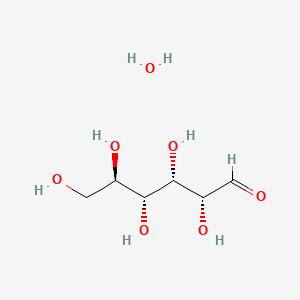

6)H({12})O(_6)·H(_2)O. It is a white, crystalline powder that is sweet to taste and highly soluble in water. This compound is a form of glucose, which is a primary source of energy for living organisms. Dextrose monohydrate is widely used in various industries, including food, pharmaceuticals, and biotechnology, due to its nutritional and functional properties .

準備方法

Synthetic Routes and Reaction Conditions: Dextrose monohydrate is typically derived from the hydrolysis of starch. The process involves breaking down starch into glucose units through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred for its specificity and efficiency. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 4.5-5.5 to optimize enzyme activity.

Industrial Production Methods: In industrial settings, this compound is produced by first liquefying starch using alpha-amylase enzymes, followed by saccharification with glucoamylase enzymes to convert the liquefied starch into glucose. The glucose solution is then purified, concentrated, and crystallized to obtain this compound. The crystallization process involves cooling the concentrated glucose solution to form crystals, which are then separated, washed, and dried .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form gluconic acid. This reaction is typically catalyzed by glucose oxidase in the presence of oxygen.

Reduction: It can be reduced to sorbitol (a sugar alcohol) using hydrogenation in the presence of a catalyst such as nickel.

Substitution: this compound can participate in substitution reactions to form derivatives like glucosamine when reacted with ammonia.

Common Reagents and Conditions:

Oxidation: Glucose oxidase, oxygen, mild temperatures (25-30°C).

Reduction: Hydrogen gas, nickel catalyst, elevated temperatures (100-150°C).

Substitution: Ammonia, mild temperatures (25-30°C).

Major Products Formed:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Glucosamine.

科学的研究の応用

Food Industry Applications

Dextrose monohydrate is extensively used in the food industry due to its properties as a sweetener and preservative. Its applications include:

- Sweetener Substitute : Dextrose serves as a substitute for sucrose in baked goods, candies, and beverages. It is preferred for its ability to enhance flavor while providing fewer calories than sucrose .

- Shelf Life Extension : It helps in extending the shelf life of products by inhibiting microbial growth .

- Nutritional Supplement : Dextrose is often included in health foods and children's nutrition products for its quick energy release and ease of digestion .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized for various therapeutic purposes:

- Intravenous Solutions : Dextrose is a key component in IV solutions used for hydration and nutritional support. It provides essential calories and is often combined with amino acids and electrolytes for total parenteral nutrition (TPN) .

- Hypoglycemia Treatment : Dextrose is commonly administered to quickly raise blood sugar levels in patients experiencing hypoglycemia .

- Prolotherapy : Research indicates that dextrose injections can stimulate healing in musculoskeletal injuries. Studies have shown positive outcomes in conditions like tendinopathies and osteoarthritis through dextrose prolotherapy, which promotes tissue regeneration .

Industrial Applications

Beyond food and pharmaceuticals, this compound finds use in various industrial processes:

- Fermentation Industry : It serves as a primary substrate for the production of antibiotics, enzymes, and organic acids through fermentation processes .

- Cosmetics and Personal Care Products : Dextrose is incorporated into formulations for its moisturizing properties and as a stabilizer .

Research Insights

Recent studies have highlighted the multifaceted roles of this compound:

- Crystallization Studies : Research has focused on the influence of impurities on the crystallization process of this compound, which is crucial for its application in pharmaceuticals .

- Pain Management Research : Clinical trials have demonstrated that dextrose injections can effectively reduce pain associated with conditions like chronic tendinopathy and myofascial pain syndromes .

Case Study 1: Dextrose Prolotherapy

A systematic review evaluated the efficacy of dextrose prolotherapy for chronic pain conditions. Fourteen randomized controlled trials indicated significant pain reduction in conditions such as lateral epicondylitis and knee osteoarthritis compared to control groups .

Case Study 2: Nutritional Support

A clinical trial assessed the use of dextrose in TPN for patients unable to consume food orally. Results showed that patients receiving dextrose-enriched solutions had improved nutritional status and recovery times compared to those on standard care .

作用機序

Dextrose monohydrate exerts its effects primarily through its role as a source of glucose. Glucose is absorbed into the bloodstream and transported to cells, where it undergoes glycolysis to produce adenosine triphosphate (ATP), the energy currency of the cell. The molecular targets include glucose transporters (GLUT) on cell membranes, which facilitate glucose uptake. The pathways involved include glycolysis, the citric acid cycle, and oxidative phosphorylation.

類似化合物との比較

Fructose: Another simple sugar with the same molecular formula but different structural arrangement. It is sweeter than glucose and metabolized differently.

Sucrose: A disaccharide composed of glucose and fructose

Maltose: A disaccharide consisting of two glucose units. It is less sweet than glucose and used in brewing and baking.

Uniqueness of Dextrose Monohydrate: this compound is unique due to its high solubility, rapid absorption, and immediate availability as an energy source. Unlike fructose, which is metabolized in the liver, glucose is directly utilized by cells for energy production. This makes this compound particularly valuable in medical and sports nutrition applications.

生物活性

Dextrose monohydrate, chemically known as D-glucose, is a simple sugar that plays a crucial role in various biological processes. It is primarily recognized for its function as an energy source in living organisms and has applications in medicine, nutrition, and food technology. This article explores the biological activity of this compound, supported by research findings, case studies, and detailed data.

Overview of this compound

This compound is a monosaccharide derived from corn starch and is commonly used in food products and medical formulations. It serves as an essential energy source through metabolic pathways, particularly glycolysis, where it is converted into ATP (adenosine triphosphate), the energy currency of cells . Its role extends beyond energy provision; it also participates in various physiological processes including hormone regulation and cellular signaling.

Metabolic Pathways

Glycolysis : Dextrose undergoes glycolysis to produce ATP and NADH. The process begins with the phosphorylation of glucose to form glucose-6-phosphate, which is a critical step for its subsequent breakdown .

- Aerobic Metabolism : In aerobic conditions, one molecule of glucose can yield up to 36 ATP molecules.

- Anaerobic Metabolism : Under anaerobic conditions, glucose is converted to lactate, producing less energy but allowing for continued ATP production when oxygen is limited.

Biological Effects

This compound exhibits several biological activities:

- Energy Source : It is a primary source of energy for various tissues including the brain, muscles, and red blood cells.

- Regulatory Functions : Dextrose influences gene transcription, enzyme activity, and hormone secretion. It plays a key role in maintaining glucose homeostasis through insulin regulation .

- Tissue Repair : Research indicates that dextrose injections can stimulate an inflammatory response beneficial for tissue repair. Studies show that it promotes tendon hypertrophy and ligament size when injected into affected areas .

Cardiovascular Endurance

A study examined the impact of dextrose ingestion on cardiovascular endurance. Participants who ingested 100 grams of dextrose showed improved performance on a treadmill test compared to those consuming a sugar-free alternative. The results indicated that dextrose could enhance endurance by providing readily available energy during physical exertion .

Prolotherapy for Pain Management

Dextrose has been utilized in prolotherapy—a treatment for chronic pain conditions. A systematic review found that dextrose injections significantly reduced pain in conditions such as osteoarthritis and tendinopathies compared to controls. The evidence from randomized controlled trials supports its efficacy in promoting healing through inflammation stimulation .

Data Table: Effects of Dextrose on Various Biological Parameters

Formulation Applications

This compound is also explored as a diluent in pharmaceutical formulations. A study demonstrated its utility in tablet formulations produced by high shear wet granulation (HSWG). The findings indicated that varying the granulation parameters influenced the physical properties of tablets, such as tensile strength and disintegration time . This highlights its versatility not only as a nutrient but also as an excipient in drug delivery systems.

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 | |

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。